molecular formula C16H12O5 B034798 Maackiain CAS No. 19908-48-6

Maackiain

Cat. No. B034798
CAS RN: 19908-48-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-BDJLRTHQSA-N
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Description

Maackiain is a naturally occurring compound found in various plants, including Sophora species. It is known for its biological activities, such as anti-allergic and anti-tumor properties.

Synthesis Analysis

Synthesis of Maackiain involves complex chemical processes. One approach is the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), which helps in understanding the metabolites and metabolic pathways of Maackiain in organisms (Yuan et al., 2021).

Molecular Structure Analysis

Maackiain's molecular structure is characterized by a unique amino acid sequence in its carbohydrate-binding domain, which shows a high degree of homology with other legume lectins. Interestingly, it contains a distinctive amino acid substitution compared to other legume lectins, which could be crucial for its binding properties (Konami et al., 1994).

Chemical Reactions and Properties

Maackiain undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be oxidized to 6,6-dihydroxy-maackiain by the pathogen Colletotrichum gloeosporioides (Soby et al., 1997). This oxidation results in a compound with increased polarity and decreased toxicity.

Physical Properties Analysis

The physical properties of Maackiain, such as its solubility and stability, are essential for its pharmacokinetic profile. A validated LC-MS/MS method was developed for the quantification of Maackiain and its metabolites in blood, indicating its stability and detectability in biological systems (Gao et al., 2011).

Chemical Properties Analysis

Maackiain's chemical properties, such as its reactivity and interaction with other molecules, are crucial for its biological activity. For example, it modulates the miR-374a/GADD45A axis to inhibit the initiation and progression of triple-negative breast cancer, showcasing its potential as a therapeutic agent (Peng et al., 2022).

Scientific Research Applications

  • Glycoanalytical Tool : Lectins from Maackia amurensis seeds (MAL and MAH) are useful in probing biological targets for specific sialic acids, demonstrating the compound's role in glycoanalysis (Geisler & Jarvis, 2011).

  • Neuroprotective Agent : Maackiain has shown potential in preventing amyloid-beta-induced cell injury, which is significant in Alzheimer's disease. It does so by priming the PKC-Nrf2 pathway, suggesting its application as a potential drug for treating this neurodegenerative condition (Lu et al., 2022).

  • Cancer Therapeutics :

    • Prostate Cancer: It may serve as a chemopreventive agent against prostate cancer by arresting cell cycle progression and enhancing DNA damage repair (Zhang et al., 2010).
    • Triple-Negative Breast Cancer: Maackiain suppresses cell proliferation, migration, and invasion in TNBC cells and inhibits tumor growth, indicating its potential as a drug candidate for TNBC therapy (Peng et al., 2022).
  • Antiallergic Compound : It alleviates nasal symptoms in allergy model rats by inhibiting H1R and IL-4 gene expression, mediated by the inhibition of PKCα activation, making it a novel antiallergic compound (Mizuguchi et al., 2015).

  • Immune-Stimulating Agent : Maackiain increases IL-1β production by activating the inflammasome/caspase pathway, which can be clinically useful as an acute immune-stimulating agent (Huh et al., 2020).

  • Renal Protection : It protects the kidneys in type 2 diabetic rats by modulating pathways related to oxidative stress, inflammation, and apoptosis, thereby preserving normal renal function (Guo et al., 2021).

  • Antioxidant and Antifungal : Maackiain has shown antioxidant, antifungal, cytotoxic, and DNA topoisomerase I inhibition properties, indicating its diverse pharmacological potential (Yuan et al., 2010).

  • Osteoclast-Related Disorders : It dampens osteoclastogenesis by attenuating RANKL-stimulated signaling pathways, suggesting therapeutic effects on osteoclast-related disorders (Liu et al., 2020).

  • Pharmacokinetic Studies : A developed UPLC-MS/MS method allows accurate determination of maackiain and its metabolites in blood, facilitating pharmacokinetic and disposition studies (Gao et al., 2011).

Mechanism of Action

Maackiain inhibits the activation of PKCδ, a key enzyme in H1R signaling, resulting in the inhibition of PKCδ translocation to the Golgi, thereby causing suppression of H1R gene transcription . It also promotes Nrf2 activation through the PKC signaling pathway, thus preventing PC12 cells from Aβ-induced oxidative stress and cell injury .

Safety and Hazards

Maackiain is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-BDJLRTHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941785
Record name 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Maackiain

CAS RN

19908-48-6
Record name Inermin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019908486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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